molecular formula C22H20N6O3 B2720456 3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921879-32-5

3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2720456
CAS No.: 921879-32-5
M. Wt: 416.441
InChI Key: UVTOMGSQNGESPK-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a novel triazole-pyrimidine hybrid . Triazole compounds, including this one, are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including the one , were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of various techniques and methods .


Molecular Structure Analysis

Triazole compounds, such as the one you’re interested in, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of this compound would require more detailed analysis, possibly involving techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific methods used in the synthesis process .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. Some basic optical, electrochemical, and semiconductor properties of similar compounds have been studied .

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is part of a study focused on synthesizing new 1,2,4-Triazole derivatives and evaluating their antimicrobial activities. Some of these derivatives, including the mentioned compound, showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anticonvulsant Activity

Another area of research involves its use in the synthesis of anticonvulsant drugs. A study explored the synthesis and testing of various 1,2,4-triazolo[4,3-a] pyrazines, including derivatives of this compound, for their anticonvulsant activity against electroshock-induced seizures in rats (Kelley et al., 1995).

Anticancer and Antimicrobial Activity

The compound is also part of a study focusing on the synthesis of new triazino and triazolo[4,3-e]purine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds, including derivatives of the mentioned compound, exhibited significant activities in these areas (Ashour et al., 2012).

Antidepressant and Antipsychotic Potential

Research has also been conducted on arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3-f]purinedione, targeting serotonin and dopamine receptors. These studies aim to develop potential antidepressants and antipsychotics, with some compounds showing promising results (Chłoń-Rzepa et al., 2015).

Purine Isosteres in Drug Design

Another aspect of research involves using purine isosteres, including 1,3,5-triazine-based analogues of purine, in drug design and development. This approach has led to significant advances in medicinal chemistry, particularly in developing inhibitors of various enzymes and receptors (Lim & Dolzhenko, 2014).

Mechanism of Action

Future Directions

The future research directions for this compound could include further exploration of its neuroprotective and anti-inflammatory properties . There may also be potential for developing new methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be useful for the discovery of new drug candidates .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-6-4-5-7-15(13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)14-8-10-16(31-3)11-9-14/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOMGSQNGESPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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